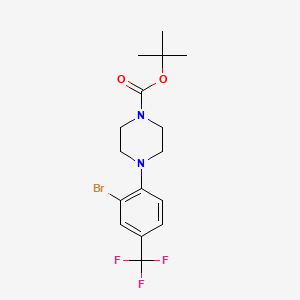

tert-Butyl 4-(2-bromo-4-(trifluoromethyl)phenyl)piperazine-1-carboxylate

Descripción

Propiedades

IUPAC Name |

tert-butyl 4-[2-bromo-4-(trifluoromethyl)phenyl]piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20BrF3N2O2/c1-15(2,3)24-14(23)22-8-6-21(7-9-22)13-5-4-11(10-12(13)17)16(18,19)20/h4-5,10H,6-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFSJEOCGARHJLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=C2)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20BrF3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

Introduction

tert-Butyl 4-(2-bromo-4-(trifluoromethyl)phenyl)piperazine-1-carboxylate (often abbreviated as TBTPP) is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

- Molecular Formula : C16H20BrF3N2O2

- Molecular Weight : 409.24 g/mol

- CAS Number : 1253936-64-9

- Physical Appearance : White to yellow solid

- Purity : Typically 95% .

The biological activity of TBTPP is primarily linked to its interactions with various biological targets, particularly in the context of antimicrobial and antichlamydial effects. The compound's piperazine moiety is known for its versatility in drug design, allowing it to engage with multiple receptors and enzymes.

Antimicrobial Activity

Recent studies have demonstrated that TBTPP exhibits significant antimicrobial properties. For instance:

- Chlamydia Activity : TBTPP derivatives have shown selective activity against Chlamydia species. A study indicated that modifications in the piperazine structure enhanced antichlamydial activity, suggesting that TBTPP could serve as a scaffold for developing new treatments against chlamydial infections .

- Bacterial Spectrum : TBTPP has displayed moderate antibacterial activity against Gram-positive and Gram-negative bacteria. In vitro assays reported Minimum Inhibitory Concentrations (MICs) ranging from 8 to 64 μg/mL against various pathogens, including Neisseria meningitidis and Haemophilus influenzae .

Case Studies

-

Study on Antichlamydial Activity :

- Researchers synthesized several TBTPP derivatives and evaluated their efficacy against Chlamydia trachomatis. The results indicated that specific substitutions on the phenyl ring significantly improved the compounds' activity, with some derivatives achieving MIC values lower than those of existing treatments .

- Toxicity Assessment :

Data Table: Biological Activity Overview

| Biological Activity | Target Pathogen/Cell Type | MIC (μg/mL) | Notes |

|---|---|---|---|

| Antichlamydial | Chlamydia trachomatis | < 16 | Selective activity observed |

| Antibacterial | Neisseria meningitidis | 64 | Moderate activity |

| Antibacterial | Haemophilus influenzae | 32 | Moderate activity |

| Cytotoxicity | Human cell lines | >100 | Low cytotoxicity observed |

| Mutagenicity | Drosophila melanogaster | Negative | No mutagenic effects detected |

Comparación Con Compuestos Similares

Structural Comparison

Piperazine derivatives with tert-butyl carboxylate and substituted aromatic rings are structurally diverse. Below is a comparative analysis of key analogs:

Key Observations :

- Bromine vs.

- Aromatic vs. Heterocyclic (A9) : The pyridine ring in A9 enhances hydrogen-bonding capacity and solubility compared to purely aromatic systems .

- Amino Substitution (Compound 19): The amino group introduces hydrogen-bond donor capacity, making it suitable for targeting enzymes like NAMPT/PARP1 .

Physicochemical Properties

| Property | Target Compound (Predicted) | Compound 11 | Compound A8 | Compound 19 |

|---|---|---|---|---|

| Molecular Weight (g/mol) | ~409.2 | 331.3 | 363.2 | 345.4 |

| LogP (iLOGP) | ~4.2 (estimated) | 3.8 | 4.5 | 3.1 |

| TPSA (Ų) | 38.7 | 38.7 | 67.8 | 67.8 |

Key Trends :

- Lipophilicity: The bromine and CF3 groups increase LogP compared to amino-substituted analogs (e.g., Compound 19).

- Polar Surface Area (TPSA): Amino and pyridine groups (A9, Compound 19) elevate TPSA, enhancing solubility .

Métodos De Preparación

Method Overview

This initial step involves coupling a piperazine derivative with a brominated aromatic compound. The process typically employs a nucleophilic substitution or palladium-catalyzed cross-coupling, but recent innovations aim to avoid palladium due to toxicity and cost.

Key Reaction

- Reactants:

- Boc-piperazine (or other protected piperazine derivatives)

- 2-bromoiodobenzene or 2-bromobenzene derivatives

- Reaction Type: Palladium-catalyzed coupling (e.g., Buchwald-Hartwig amination) or alternative copper-catalyzed methods

Research Findings

Data Table 1: Synthesis of Boc-Piperazine-Substituted Aromatic Compound

| Step | Reactants | Catalyst | Solvent | Temperature | Yield | Notes |

|---|---|---|---|---|---|---|

| 1 | Boc-piperazine + 2-bromoiodobenzene | Pd(OAc)₂ / Ligand | DMF | 80°C | 85% | High-yield coupling |

| 2 | Boc-piperazine + 2-bromobenzene | CuI | Ethanol | 60°C | 70% | Alternative route, greener |

Diazotization of the Aromatic Amine

Method Overview

The aromatic amino group is converted into a diazonium salt, which serves as a key intermediate for subsequent coupling. The process involves reacting the aromatic compound with nitrous acid (generated in situ from sodium nitrite) under acidic conditions.

Research Findings

Data Table 2: Diazotization Conditions

| Parameter | Value | Notes |

|---|---|---|

| Nitrite source | Sodium nitrite | Common inorganic nitrite |

| Acid medium | Acetic acid or HCl | pH below 5 |

| Temperature | 0°C to 10°C | To stabilize diazonium salt |

| Reaction time | 30–60 min | Complete conversion |

Q & A

Q. What are the common synthetic routes for preparing tert-butyl 4-(2-bromo-4-(trifluoromethyl)phenyl)piperazine-1-carboxylate?

Methodological Answer: The synthesis typically involves nucleophilic aromatic substitution or coupling reactions. A representative route includes:

Piperazine Functionalization : React tert-butyl piperazine-1-carboxylate with a brominated aryl halide (e.g., 2-bromo-4-(trifluoromethyl)phenyl derivative) under reflux in 1,4-dioxane or DMF.

Coupling Conditions : Use potassium carbonate (K₂CO₃) as a base to facilitate substitution, with reaction times of 1.5–3 hours at 80–100°C .

Purification : Isolate the product via silica gel chromatography (hexane:ethyl acetate gradient) to achieve >80% purity.

Q. Key Reaction Parameters

| Reagent/Step | Conditions | Yield |

|---|---|---|

| Bromoaryl Halide | 1.5 h, reflux (1,4-dioxane) | ~80% |

| Base (K₂CO₃) | 2.5 equiv | - |

| Purification | Hexane:EtOAc (8:1 → 4:1) | 99% purity |

Q. What spectroscopic techniques are used to characterize this compound?

Methodological Answer:

- ¹H/¹³C NMR : Identify substituents via chemical shifts:

- Mass Spectrometry (ESI-MS) : Confirm molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of tert-butoxycarbonyl group, m/z [M-100]⁺) .

Advanced Research Questions

Q. How can researchers resolve low yields in the coupling step of the synthesis?

Methodological Answer: Low yields may arise from steric hindrance (bulky tert-butyl group) or electronic effects (electron-withdrawing CF₃). Mitigation strategies include:

- Optimized Solvent System : Replace 1,4-dioxane with DMF to enhance solubility of aromatic intermediates .

- Catalytic Additives : Introduce Pd catalysts (e.g., Pd(OAc)₂) for Suzuki-Miyaura coupling if bromine is replaced with a boronate .

- Temperature Control : Extend reaction time to 4–6 hours at 90°C to improve substitution efficiency .

Q. How should crystallographic data be analyzed to confirm structural integrity?

Methodological Answer:

Q. What computational methods support the analysis of electronic effects in this compound?

Methodological Answer:

- DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) basis set to model:

- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., DMSO) to assess stability during biological assays .

Data Contradiction Analysis

Q. How to address discrepancies between calculated and observed NMR shifts?

Methodological Answer:

- Dynamic Effects : Rotameric equilibria in the piperazine ring may cause signal splitting. Use variable-temperature NMR (VT-NMR) to coalesce peaks .

- Solvent Artifacts : Compare DMSO-d₆ vs. CDCl₃ spectra; DMSO may deshield aromatic protons by 0.2–0.5 ppm .

- Impurity Peaks : Cross-validate with HPLC-MS (C18 column, acetonitrile/water gradient) to detect byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.